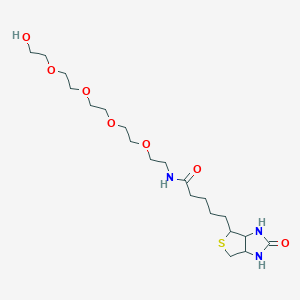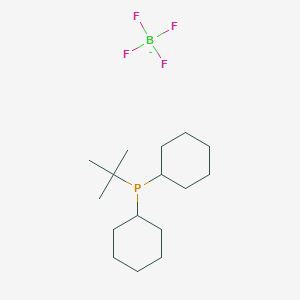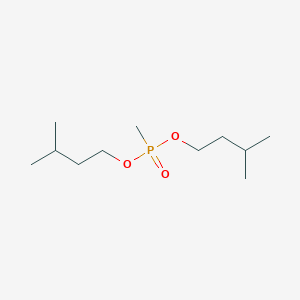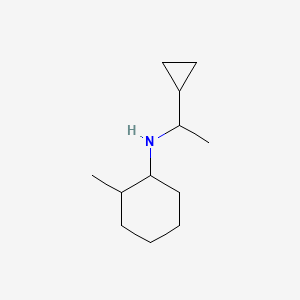![molecular formula C14H13N3O3 B12100015 Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- CAS No. 1435-62-7](/img/structure/B12100015.png)
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is an azo compound characterized by the presence of a phenolic group substituted with two methyl groups and an azo linkage to a nitrophenyl group. Azo compounds are known for their vivid colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Reduction: 3,5-dimethyl-4-[(4-aminophenyl)azo]phenol.
Oxidation: 3,5-dimethyl-4-[(4-nitrophenyl)azo]quinone.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized as a dye in textile manufacturing and as a colorant in various materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to enzyme inhibition or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 3,5-dimethyl-2-[(4-nitrophenyl)azo]-
- Phenol, 3,4-dimethyl-4-[(4-nitrophenyl)azo]-
- Phenol, 3,5-dimethyl-4-[(4-aminophenyl)azo]-
Uniqueness
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of two methyl groups at the 3 and 5 positions of the phenol ring provides steric hindrance, affecting its interaction with other molecules and its overall stability .
Propriétés
Numéro CAS |
1435-62-7 |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-13(18)8-10(2)14(9)16-15-11-3-5-12(6-4-11)17(19)20/h3-8,18H,1-2H3 |
Clé InChI |
FTULXEAIELCQDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)
![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)


![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)



![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)



